![molecular formula C15H13NO4 B14243811 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione CAS No. 250597-10-5](/img/structure/B14243811.png)
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione is a complex organic compound with a unique structure that includes a fused indeno-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indeno-pyridine derivatives, such as 3,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,7-dione and 8-Methoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione .
Uniqueness
What sets 7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
250597-10-5 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
9-hydroxy-7,8-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO4/c1-7-4-5-16-12-10(7)13(17)8-6-9(19-2)15(20-3)14(18)11(8)12/h4-6,18H,1-3H3 |
Clave InChI |
QNSPLSASQKZCEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


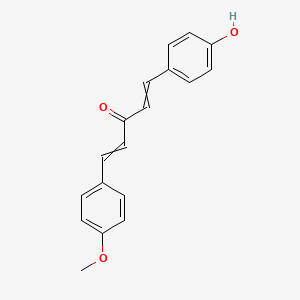
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
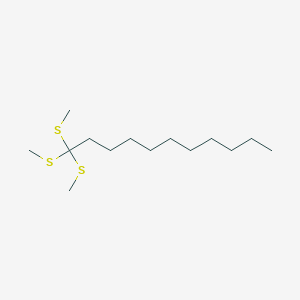
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)

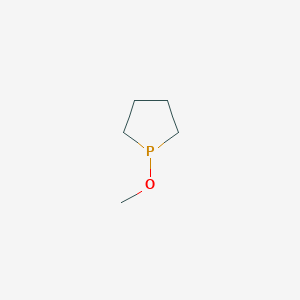
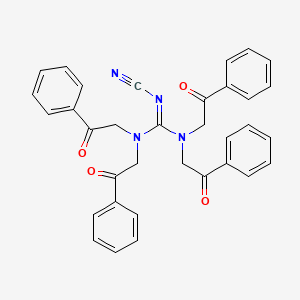
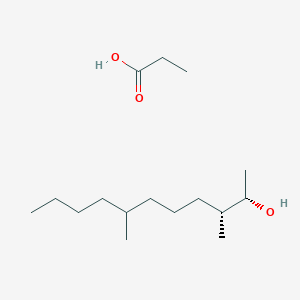
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)


